molecular formula C18H20N6O3 B2982849 1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 951482-81-8

1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2982849
CAS RN: 951482-81-8
M. Wt: 368.397
InChI Key: WCCRBDYVHYOPQE-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as EMTU, is a chemical compound that has been widely studied for its potential applications in the field of medicine. This compound is a derivative of tetrazole, which is a five-membered heterocyclic ring that contains four nitrogen atoms and one carbon atom. EMTU has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1-(2-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is part of a broader class of compounds involving complex chemical syntheses and structural analyses. For instance, reactions of isocyanates with aminotetrazoles have been explored to produce various urea derivatives, showcasing the versatility in synthesizing heterocyclic compounds, which could potentially include structures similar to the queried compound (Peet, 1987). Directed lithiation of related compounds has also been studied, providing insights into substituting patterns that might be applicable to the synthesis or functionalization of the queried compound (Smith et al., 2013).

Gelation and Hydrogel Properties

The ability to form hydrogels and the dependence of gel properties on specific anions have been investigated in compounds with structural similarities, indicating potential applications in material science for drug delivery systems or tissue engineering scaffolds (Lloyd & Steed, 2011).

Enzyme Inhibition and Biological Activity

Research on tetrahydropyrimidine derivatives, which are structurally related cyclic ureas, has shown significant enzyme inhibition against carbonic anhydrase and cholinesterase enzymes, suggesting potential therapeutic applications in treating diseases associated with these enzymes (Sujayev et al., 2016). Similarly, studies on unsymmetrical 1,3-disubstituted ureas have explored their enzyme inhibition and anticancer properties, further highlighting the biomedical relevance of such compounds (Mustafa et al., 2014).

Antidiabetic Screening

The synthesis and screening of dihydropyrimidine derivatives for antidiabetic activity have been carried out, demonstrating the potential of cyclic ureas in developing new antidiabetic agents (Lalpara et al., 2021).

Crystallographic Studies

Crystal structure analysis of phenylurea herbicides provides insights into the molecular conformation, hydrogen bonding, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of related compounds (Kang et al., 2015).

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-3-27-16-7-5-4-6-15(16)20-18(25)19-12-17-21-22-23-24(17)13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCRBDYVHYOPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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